1-(4-Amino-2-chlorothiazol-5-yl)ethanone
Description
Significance of Thiazole (B1198619) Scaffolds in Modern Organic Synthesis
The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a fundamental building block in organic synthesis. chemimpex.commdpi.com Its significance stems from its inherent chemical stability, electron-rich nature, and the capacity for diverse functionalization at various positions on the ring. chemimpex.com The presence of both sulfur and nitrogen atoms influences the electronic distribution and reactivity of the ring, enabling it to participate in a wide array of synthetic transformations. chemimpex.com
Thiazole scaffolds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. chemimpex.com In medicinal chemistry, the thiazole moiety is a key component in a wide range of drugs, including antibiotics, anti-inflammatory agents, antivirals, and anticancer drugs. chemimpex.comdmed.org.uanih.gov This widespread utility has driven the development of robust and efficient synthetic methodologies for constructing the thiazole core, with the Hantzsch thiazole synthesis being a classic and still widely used method. chemicalbook.com The versatility of thiazoles allows chemists to generate large libraries of compounds for screening, accelerating the discovery of new molecules with desired properties. dmed.org.ua
Overview of Functionalized Thiazole Derivatives in Contemporary Chemical Research
Contemporary chemical research is rich with studies on functionalized thiazole derivatives, reflecting their vast potential. Scientists modify the basic thiazole structure to fine-tune its biological activity, solubility, and other physicochemical properties. dmed.org.uanih.gov Common derivatives include aminothiazoles, chlorothiazoles, and those bearing ketone functionalities, each class exhibiting unique chemical behaviors and applications.
Key Areas of Research for Functionalized Thiazoles:
| Derivative Class | Research Focus | Potential Applications |
| Aminothiazoles | Serve as crucial intermediates for more complex molecules. Investigated for antioxidant, anticancer, and antimicrobial properties. mdpi.comnih.gov | Drug discovery (e.g., KPNB1 inhibitors), radioprotective agents. mdpi.com |
| Halogenated Thiazoles | Used as precursors in cross-coupling reactions (e.g., Suzuki reactions) to build complex molecular architectures. The halogen acts as a useful synthetic handle. nih.gov | Synthesis of agrochemicals and pharmaceuticals. mdpi.com |
| Thiazolyl Ketones | The ketone group provides a reactive site for further chemical modifications, such as the formation of chalcones or other derivatives. | Development of novel therapeutic agents, including anticancer and antimicrobial compounds. dmed.org.ua |
The hybridization of the thiazole ring with other heterocyclic systems is another active area of research, aiming to create synergistic effects and novel biological activities. nih.gov The ability to introduce various substituents onto the thiazole ring allows for the precise modulation of a compound's structure-activity relationship (SAR), a critical aspect of modern drug design. dmed.org.ua
Contextualization of 1-(4-Amino-2-chlorothiazol-5-yl)ethanone within the Thiazole Family of Compounds
The compound This compound is a multi-functionalized thiazole derivative. Its structure incorporates several key features that place it at the intersection of various lines of chemical research:
A 4-amino group: This positions the molecule within the well-studied class of aminothiazoles, suggesting its potential as a versatile synthetic intermediate and a candidate for biological activity screening. mdpi.com
A 2-chloro substituent: The chlorine atom serves as a reactive site, potentially allowing for further synthetic modifications through nucleophilic substitution or cross-coupling reactions. This feature is common in building blocks used for creating more complex molecules. nih.gov
A 5-ethanone (acetyl) group: This ketone functionality provides another point for chemical elaboration, for instance, through condensation reactions to form larger structures like chalcones, which are themselves an important class of bioactive compounds. dmed.org.ua
Structurally, this compound combines the characteristics of an aminothiazole, a chlorothiazole, and a thiazolyl ketone. This unique combination of functional groups suggests its potential utility as a building block in the synthesis of novel heterocyclic compounds for pharmaceutical or material science applications. While comprehensive research dedicated specifically to this compound is not extensively documented in publicly available literature, its chemical architecture places it firmly within the family of thiazole derivatives that are of significant interest to the scientific community. Its properties and reactivity can be inferred from the extensive body of knowledge on related functionalized thiazoles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5ClN2OS |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
1-(4-amino-2-chloro-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2OS/c1-2(9)3-4(7)8-5(6)10-3/h7H2,1H3 |
InChI Key |
GGZLYYORHUUABG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)Cl)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Aspects of 1 4 Amino 2 Chlorothiazol 5 Yl Ethanone
Intrinsic Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring is an electron-rich aromatic system, but its reactivity is modulated by the electronic properties of its substituents. The nitrogen atom at position 3 acts as an electron-withdrawing group via induction, while the sulfur atom at position 1 can act as an electron donor. pharmaguideline.com This results in a nuanced electron distribution where the C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. pharmaguideline.com
In the thiazole ring, electrophilic substitution generally occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.com However, in 1-(4-amino-2-chlorothiazol-5-yl)ethanone, the C5 position is already occupied by an acetyl group. The reactivity of the ring is further influenced by the other substituents. The 4-amino group is a powerful activating group and is ortho-, para- directing. The 2-chloro substituent is deactivating but also ortho-, para- directing. The 5-acetyl group is a deactivating, meta- directing group.
Given that the only available position on the thiazole ring is C4, which is already substituted with the strongly activating amino group, further electrophilic substitution on the thiazole ring itself is highly unlikely. Instead, electrophilic attack is more probable on the activating amino group or potentially on the acetyl group's α-carbon under specific conditions. The high degree of substitution and the deactivating nature of the chloro and acetyl groups significantly reduce the susceptibility of the thiazole core to further electrophilic attack.
The C2 position of the thiazole ring is inherently electron-deficient, a characteristic that is amplified by the presence of the electronegative chlorine atom. pharmaguideline.com This makes the C2-chloro position a prime site for nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C2 carbon, forming a transient, negatively charged intermediate (a Meisenheimer-like complex). The subsequent departure of the chloride ion restores the aromaticity of the thiazole ring. libretexts.org
The viability of this substitution is enhanced by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. libretexts.org Various nucleophiles, including amines, thiols, and alkoxides, can displace the chlorine atom, providing a convenient route to a wide array of 2-substituted thiazole derivatives. nih.govnih.gov This reaction is a cornerstone in the diversification of the this compound scaffold for various applications.
Table 1: Examples of Nucleophilic Substitution at the C2-Position of Thiazole Derivatives
| Nucleophile | Reagents and Conditions | Product Type | Reference |
| Amines | R-NH₂, Base (e.g., Et₃N) | 2-Aminothiazole (B372263) derivatives | nih.gov |
| Fluoride | Potassium fluoride, Microwave irradiation | 2-Fluorothiazole derivatives | nih.gov |
| Hydrazine (B178648) | Hydrazine hydrate | 2-Hydrazinothiazole derivatives | researchgate.net |
Transformations Involving the 4-Amino Group
The primary amino group at the C4 position is a highly reactive nucleophilic center and is involved in many of the characteristic reactions of this compound.
The lone pair of electrons on the nitrogen atom of the 4-amino group makes it strongly nucleophilic, readily reacting with electrophiles such as acyl chlorides, acid anhydrides, and alkyl halides.
Acylation with reagents like acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270), yields the corresponding N-acyl derivatives (amides). nih.govnih.gov Depending on the reaction conditions and the reactivity of the acylating agent, bis-acylation can sometimes occur, though this is less common. nih.gov This reaction is frequently used to install various functional groups or to protect the amino group during subsequent transformations. nih.govmdpi.com
Alkylation involves the reaction with alkyl halides or other alkylating agents. These reactions can lead to mono- and di-alkylated products and are fundamental in building more complex molecular architectures from the aminothiazole core. google.com
Table 2: Examples of Acylation Reactions on Aminothiazole Derivatives
| Acylating Agent | Base/Solvent | Product Type | Reference |
| O-acetylsalicyloyl chloride | Triethylamine / THF | N-(Thiazol-4-yl)amide | nih.gov |
| Chloroacetyl chloride | Base | N-(Thiazol-4-yl)chloroacetamide | nih.govmdpi.com |
| Acetic anhydride | Acetic acid | N-acetylated thiazole | nih.gov |
| Benzoyl chloride | Base | N-benzoylated thiazole | nih.gov |
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group of this compound can undergo condensation reactions with the carbonyl group of aldehydes or ketones to form Schiff bases, also known as imines or azomethines. ekb.egijfmr.com This reaction is typically catalyzed by an acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemsociety.org.ng
The formation of Schiff bases is a versatile method for creating new C=N bonds and is widely used in the synthesis of various heterocyclic systems and biologically active molecules. mdpi.comekb.eg The resulting imine can be subsequently reduced to a secondary amine or participate in further cyclization reactions.
Table 3: Examples of Schiff Base Formation with Aminothiazoles
| Carbonyl Compound | Conditions | Product Type | Reference |
| Aromatic Aldehydes | Ethanol, Reflux | N-arylidenyl-aminothiazole | mdpi.com |
| 1H-indole-3-carboxaldehyde | Ethanol | Schiff Base | nih.gov |
| 3,4,5-trimethoxybenzaldehyde | - | Schiff Base | semanticscholar.org |
Diazotization and Subsequent Coupling Reactions of the Amino Moiety
The 4-amino group, being attached to a heteroaromatic ring, can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). semanticscholar.orgorganic-chemistry.org This reaction converts the primary amine into a diazonium salt.
Heteroaromatic diazonium salts are often unstable but are highly useful synthetic intermediates. organic-chemistry.org They are potent electrophiles and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. jchemrev.comrdd.edu.iq This reaction is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile, leading to the formation of brightly colored azo compounds. jchemrev.comresearchgate.net The diazonium group can also be replaced by a variety of other substituents (e.g., -H, -OH, -halogen) through Sandmeyer-type reactions, further highlighting the synthetic utility of this transformation. nih.govorganic-chemistry.org
Table 4: General Scheme for Diazotization and Azo Coupling
| Reaction Step | Reagents | Intermediate/Product | Reference |
| Diazotization | NaNO₂, Strong Acid (e.g., HCl), 0-5 °C | Thiazol-4-yl diazonium salt | semanticscholar.orgorganic-chemistry.org |
| Azo Coupling | Electron-rich arene (e.g., phenol, aniline) | Azo-thiazole derivative | jchemrev.comrdd.edu.iq |
Reactions of the 5-Ethanone Moiety
The ethanone (B97240) group, consisting of a carbonyl (C=O) and a methyl group (α-carbon), is a versatile site for chemical transformations. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing chloro group on the thiazole ring, which modulate the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
The carbonyl group's electrophilic carbon atom is susceptible to attack by nucleophiles, leading to addition reactions. Subsequent dehydration can result in condensation products, while the use of reducing agents can convert the carbonyl to a hydroxyl group.
Condensation Reactions
A key reaction of the ethanone moiety is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes. This reaction proceeds via the formation of an enolate intermediate at the alpha-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol (B89426) adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone (B49325).
Research has demonstrated the synthesis of various chalcone derivatives from the closely related compound, 1-(2-amino-4-methylthiazol-5-yl)ethanone, by reacting it with substituted aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) in ethanol. donnu.edu.uaresearchgate.net This indicates that the ethanone group on the this compound scaffold is sufficiently reactive for these transformations. The general scheme involves the deprotonation of the α-methyl group to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of the aldehyde. The resulting intermediate eliminates a water molecule to yield the thiazolyl-propenone structure. nih.govnih.gov
The Knoevenagel condensation is another important reaction, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgnih.gov While less common for simple ketones like this, it represents a potential pathway for forming C-C bonds at the carbonyl carbon.
Table 1: Examples of Claisen-Schmidt Condensation with Thiazolyl Ethanone Derivatives
| Aldehyde Reactant | Base/Solvent | Product | Reference |
| Benzaldehyde | 10% NaOH / Ethanol | 1-(2-Amino-4-methylthiazol-5-yl)-3-phenylpropenone | researchgate.net |
| 4-Methylbenzaldehyde | 10% NaOH / Ethanol | 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-methylphenyl)propenone | researchgate.net |
| 4-Methoxybenzaldehyde | 10% NaOH / Ethanol | 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-methoxyphenyl)propenone | researchgate.net |
| 3-Hydroxy-4-methoxybenzaldehyde | 10% NaOH / Ethanol | 1-(2-Amino-4-methylthiazol-5-yl)-3-(3-hydroxy-4-methoxyphenyl)propenone | researchgate.net |
Reduction Reactions
The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. youtube.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com This initial addition forms a tetrahedral alkoxide intermediate. A subsequent workup step with a proton source, such as water or a mild acid, protonates the alkoxide to yield the final 1-(4-amino-2-chlorothiazol-5-yl)ethanol product. nih.gov
Due to its mild nature, NaBH₄ is highly chemoselective for aldehydes and ketones and would not be expected to reduce the thiazole ring or affect the chloro or amino substituents under standard conditions. youtube.com
The methyl group adjacent to the carbonyl (the α-carbon) is activated, and its protons are acidic due to the electron-withdrawing effect of the carbonyl group and their ability to be removed to form a resonance-stabilized enolate ion.
Alpha-Halogenation
The α-carbon can be halogenated under either acidic or basic conditions. A common method for α-bromination is the reaction with an electrophilic bromine source like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in an acidic medium such as acetic acid. youtube.comnih.gov The reaction proceeds through the formation of an enol tautomer, which is catalyzed by the acid. The electron-rich double bond of the enol then attacks the electrophilic bromine, leading to the formation of an α-bromoketone. youtube.com This reaction is generally selective for the α-position and is a cornerstone of synthetic chemistry for introducing a functional handle for subsequent nucleophilic substitution reactions. nih.gov
Alpha-Alkylation
Alpha-alkylation provides a direct method for forming a new carbon-carbon bond. pressbooks.pub This reaction requires the complete conversion of the ketone to its enolate form using a strong, non-nucleophilic base to prevent self-condensation. pressbooks.pubyoutube.com Lithium diisopropylamide (LDA) is the base of choice for this purpose, as it is strong enough to irreversibly deprotonate the α-carbon. youtube.com The resulting enolate is a potent nucleophile that can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2-type reaction to attach the alkyl group to the α-carbon. youtube.comyoutube.com
Table 2: Summary of Potential Reactions at the 5-Ethanone Moiety
| Reaction Type | Reagents & Conditions | Expected Product |
| Condensation | Ar-CHO, NaOH, EtOH | 1-(4-Amino-2-chlorothiazol-5-yl)-3-aryl-2-propen-1-one (Chalcone) |
| Reduction | 1. NaBH₄, MeOH/EtOH2. H₃O⁺ workup | 1-(4-Amino-2-chlorothiazol-5-yl)ethanol |
| α-Halogenation | Br₂, Acetic Acid or NBS | 1-(4-Amino-2-chloro-5-(bromoacetyl)thiazole |
| α-Alkylation | 1. LDA, THF, -78 °C2. R-X (Alkyl Halide) | 1-(4-Amino-2-chlorothiazol-5-yl)propan-1-one (for R=CH₃) |
Chemo-selectivity Considerations in Multi-functionalized Thiazole Reactions
The presence of multiple reactive sites on this compound—the ethanone group, the amino group, and the chloro group—necessitates careful consideration of chemo-selectivity. The desired reaction at one site must proceed without unwanted side reactions at others.
In the case of Claisen-Schmidt condensation , the reaction is performed under basic conditions. While the amino group is also nucleophilic, the most acidic protons in the molecule are at the α-carbon of the ethanone moiety. The base will preferentially deprotonate this position to form the enolate, which is the key nucleophile for the condensation. donnu.edu.uaresearchgate.net The amino group is generally not reactive enough to compete under these specific conditions, allowing for selective reaction at the ethanone group.
For carbonyl reduction with NaBH₄ , chemo-selectivity is high. Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. youtube.com It does not typically reduce amides, aromatic rings, or halides, nor does it react with amino groups. Therefore, the selective reduction of the ketone to a secondary alcohol can be achieved with high fidelity.
During α-halogenation in an acidic medium, the amino group at the 4-position would likely be protonated to form an ammonium (B1175870) salt. This protonation deactivates the amino group, preventing it from reacting with the electrophilic halogenating agent and directing the reaction to the enol form of the ketone.
For α-alkylation , the use of a strong, hindered base like LDA is key to chemo-selectivity. LDA is a poor nucleophile and its primary role is to deprotonate the most acidic proton. The α-protons of the ketone (pKa ≈ 19-20) are significantly more acidic than the protons of the amino group (pKa ≈ 35). Therefore, LDA will selectively form the enolate at the α-carbon, which can then undergo alkylation without interference from the amino group. The chloro group at the 2-position is generally unreactive under these conditions.
This inherent difference in the reactivity and acidity of the various functional groups allows for a high degree of chemo-selective control in the transformations of the 5-ethanone moiety of this compound.
Advanced Derivatization Strategies and Analogue Synthesis Based on 1 4 Amino 2 Chlorothiazol 5 Yl Ethanone
Diversification at the 4-Amino Position
The primary amino group at the C4 position of the thiazole (B1198619) ring is a key site for introducing structural diversity. Its nucleophilic character allows for a range of chemical transformations, leading to the synthesis of various N-substituted derivatives and fused heterocyclic systems.
Synthesis of N-Substituted Amides, Ureas, and Thioureas
The amino group of 4-aminothiazole derivatives readily undergoes reactions with various electrophilic reagents to form amides, ureas, and thioureas. These functional groups can modulate the compound's physicochemical properties and introduce new hydrogen bonding interactions, which are crucial for biological activity.
Amides: N-acylation of the 4-amino group is a common strategy to produce amide derivatives. This can be achieved by reacting the parent aminothiazole with acyl chlorides or carboxylic acids activated with coupling agents. For instance, reaction with substituted aromatic acid chlorides using the Schotten-Baumann protocol has been employed to synthesize N-acylated aminothiazoles.
Ureas: The synthesis of urea (B33335) derivatives can be accomplished by reacting the aminothiazole with isocyanates. This reaction typically proceeds under mild conditions to afford the corresponding N,N'-substituted ureas. An alternative approach involves the use of phenyl carbamates as intermediates, which react with the amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield the desired urea product.
Thioureas: Similarly, thiourea (B124793) derivatives are accessible through the reaction of the 4-aminothiazole with isothiocyanates. The addition of the amino group to the electrophilic carbon of the isothiocyanate provides a straightforward route to a diverse range of thiazolyl-thiourea analogues. These reactions are often efficient and allow for the introduction of various substituents on the terminal nitrogen atom.
| Derivative Type | General Reaction | Key Reagents |
|---|---|---|
| Amides | Acylation | Acyl chlorides, Carboxylic acids with coupling agents |
| Ureas | Reaction with isocyanates | Isocyanates, Phenyl carbamates |
| Thioureas | Reaction with isothiocyanates | Isothiocyanates |
Annulation Reactions to Form Fused Heterocyclic Systems Utilizing the Amino Group
The 4-amino group, in conjunction with an adjacent substituent, can participate in cyclization reactions to form fused heterocyclic systems. These annulation strategies lead to the creation of more complex, rigid structures, which can be beneficial for optimizing biological activity. For example, the amino group can react with a suitably positioned carbonyl or other electrophilic center on an adjacent ring or a reagent to construct fused systems like thiazolo[4,5-d]pyrimidines or thiazolo[4,5-b]pyridines.
Modification of the 2-Chloro Substituent
The chlorine atom at the C2 position of the thiazole ring is another key handle for structural modification. It can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position.
Nucleophilic Displacement Reactions with Various Nucleophiles (e.g., O-, N-, S-based)
The 2-chloro substituent on the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups by reacting 1-(4-amino-2-chlorothiazol-5-yl)ethanone with a range of nucleophiles.
O-based Nucleophiles: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.
N-based Nucleophiles: Primary and secondary amines can be used to synthesize 2-amino-substituted thiazole derivatives.
S-based Nucleophiles: Thiols and thiophenols can react to yield 2-thioether-substituted thiazoles.
The reactivity of the 2-chloro group towards nucleophilic displacement can be influenced by the electron-withdrawing nature of the adjacent acetyl group at the C5 position.
Transition Metal-Catalyzed Cross-Coupling Reactions at the C2 Position (e.g., Buchwald-Hartwig, Suzuki)
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the C2 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the 2-chlorothiazole (B1198822) with a wide variety of primary and secondary amines, offering a versatile method for the synthesis of 2-amino-substituted analogues.
Suzuki Coupling: The Suzuki reaction, which involves the palladium-catalyzed coupling of the 2-chlorothiazole with boronic acids or their esters, is a highly effective method for introducing aryl, heteroaryl, or alkyl substituents at the C2 position.
These cross-coupling reactions are generally tolerant of a wide range of functional groups, making them highly valuable for the late-stage diversification of the this compound scaffold.
| Reaction Type | Description | Examples of Reagents/Catalysts |
|---|---|---|
| Nucleophilic Displacement | Replacement of the chlorine atom with a nucleophile. | Alkoxides, Amines, Thiols |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond. | Primary/Secondary Amines, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos) |
| Suzuki Coupling | Palladium-catalyzed formation of a C-C bond. | Boronic acids/esters, Palladium catalyst (e.g., Pd(PPh3)4), Base |
Elaboration of the 5-Ethanone Group
The ethanone (B97240) (acetyl) group at the C5 position offers a third site for chemical modification. The carbonyl group and the adjacent methyl group can be targeted for a variety of transformations to introduce further structural diversity.
Reactions targeting the acetyl group can include:
Condensation reactions: The carbonyl group can undergo condensation with various amines and hydrazines to form imines, hydrazones, and related derivatives.
Alpha-functionalization: The methyl group can be halogenated or otherwise functionalized to introduce reactive handles for further elaboration. For example, α-bromination can be followed by reaction with various nucleophiles.
Reduction: The carbonyl group can be reduced to a secondary alcohol, which can then be further functionalized.
Knoevenagel and Claisen-Schmidt condensations: The methyl group can be deprotonated to form an enolate, which can then participate in condensation reactions with aldehydes and ketones to form α,β-unsaturated ketone derivatives (chalcones).
These transformations allow for the extension of the molecule's framework and the introduction of new functional groups that can influence its biological properties.
Multi-site Derivatization and Scaffold Hybridization Strategies
The presence of three distinct reactive sites on the this compound core allows for multi-site derivatization, leading to highly complex and functionally diverse molecules. This can be achieved through sequential or one-pot reactions targeting the amino group, the acetyl group, and the chloro substituent.
A common strategy involves the initial modification of the C4-amino group, followed by derivatization of the C5-acetyl group. For example, the amino group can be acylated with various acid chlorides or sulfonyl chlorides to introduce amide or sulfonamide functionalities. Subsequent Claisen-Schmidt condensation of the acetyl group with an aromatic aldehyde can then introduce a chalcone (B49325) moiety. This creates a molecular hybrid that incorporates multiple pharmacophores.
Furthermore, the C2-chloro atom can be displaced by various nucleophiles, such as amines or thiols, in a nucleophilic aromatic substitution reaction (SNAr). This reaction further expands the chemical space accessible from this scaffold. A comprehensive strategy could therefore involve a three-step sequence:
Acylation/Sulfonylation at the C4-amino group.
Condensation/Cyclization at the C5-acetyl group.
Nucleophilic Substitution at the C2-chloro position.
This systematic approach allows for the generation of large combinatorial libraries of hybrid molecules, where different functionalities can be systematically varied at each position to explore structure-activity relationships in various contexts. For example, reacting the parent compound first with an acyl chloride, then with an aromatic aldehyde, and finally with a secondary amine could yield a complex molecule with three points of diversity.
Computational and Theoretical Studies of 1 4 Amino 2 Chlorothiazol 5 Yl Ethanone and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to analyzing the electronic characteristics of a molecule. Methods such as Density Functional Theory (DFT) are frequently used to model molecular geometries, electronic orbitals, and charge distributions, which together dictate the molecule's behavior. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species. materialsciencejournal.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap indicates a molecule is more reactive. Calculations for thiazole (B1198619) derivatives often reveal that the electron density in the HOMO is concentrated on the thiazole ring and the amino group, while the LUMO density is spread across the π-system, including the acetyl group.
Global reactivity descriptors can be derived from HOMO and LUMO energies to quantify chemical behavior.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
The distribution of electron density within a molecule is fundamental to its chemical properties. Molecular Electrostatic Potential (MEP) surfaces are visual models that map the electrostatic potential onto the electron density surface of a molecule. These maps are invaluable for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. dntb.gov.ua
On an MEP surface, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For 1-(4-amino-2-chlorothiazol-5-yl)ethanone, these would likely be found around the nitrogen and oxygen atoms. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. researchgate.net The hydrogen atoms of the amino group and the carbon atom of the carbonyl group are expected to be electron-deficient. This analysis helps in understanding intermolecular interactions and the reactivity of the molecule. dntb.gov.uaresearchgate.net
Table 2: Predicted Electrostatic Potential Sites
| Molecular Region | Expected Potential | Implication |
| Amino Group (NH₂) | Negative (on N), Positive (on H) | Nitrogen is a nucleophilic center; hydrogens can form H-bonds. |
| Carbonyl Group (C=O) | Negative (on O), Positive (on C) | Oxygen is a nucleophilic center; carbon is an electrophilic center. |
| Thiazole Ring Nitrogen | Negative | A potential site for electrophilic attack or coordination. |
| Thiazole Ring Sulfur | Moderately Negative | Can participate in intermolecular interactions. |
The thiazole ring is an aromatic heterocycle due to the delocalization of a lone pair of electrons from the sulfur atom, which creates a 6π-electron system that satisfies Hückel's rule. encyclopedia.pubmedmedchem.com This aromaticity confers significant stability to the ring. The π-electron delocalization in thiazoles is greater than in corresponding oxazoles, resulting in higher aromaticity. medmedchem.comwikipedia.org
Experimental evidence for this aromatic character comes from ¹H NMR spectroscopy, where the ring protons exhibit chemical shifts in the aromatic region (typically between 7.27 and 8.77 ppm), indicating a strong diamagnetic ring current. encyclopedia.pubwikipedia.org Computational methods can further quantify this aromaticity. One such method is the calculation of Nucleus-Independent Chemical Shifts (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is a hallmark of an aromatic system. researchgate.net
The stability of the thiazole ring is also explained by its resonance structures, which show the delocalization of charge among the nitrogen, sulfur, and carbon atoms. encyclopedia.pubresearchgate.net This distribution of electrons across the ring system is a key feature of its electronic structure and reactivity. researchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most plausible pathways, including the structures of transition states and intermediates.
The synthesis of thiazole derivatives, such as in the widely used Hantzsch thiazole synthesis, involves several key steps including nucleophilic attack and ring closure. encyclopedia.pub Computational methods allow for the location and characterization of the transition state (TS) for each elementary step. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.
For the synthesis of a 2-aminothiazole (B372263), the mechanism typically involves the nucleophilic attack of a thiourea (B124793) on an α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic ring. nih.gov Transition state analysis can determine the activation energy for these steps. For example, calculations can model the geometry of the TS for the initial C-S bond formation (nucleophilic attack) and the subsequent TS for the ring-closing condensation, providing detailed insight into the reaction kinetics and feasibility.
An energy profile diagram provides a visual representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, mapping the path from reactants to products through any intermediates and transition states. nih.gov
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile can be constructed. This diagram allows for the determination of the rate-determining step of the reaction—the step with the highest activation energy. For a multi-step synthesis, computational chemists can compare the energy profiles of different proposed pathways to predict which route is more energetically favorable. This theoretical guidance can be invaluable in optimizing reaction conditions and designing more efficient syntheses in the laboratory. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Derivatives
Computational methods such as conformational analysis and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structures and dynamic behaviors of this compound derivatives. These studies provide critical insights into the flexibility of these molecules, their preferred shapes (conformations), and how they interact with biological targets over time.
Molecular dynamics simulations build upon this by providing a dynamic picture of the molecule's behavior in a simulated biological environment, such as in water or bound to a protein. plos.org These simulations track the movements and interactions of every atom in the system over a period of time, typically nanoseconds, revealing the stability of different conformations and the nature of intermolecular interactions. plos.orgnih.gov For instance, MD simulations have been used to assess the stability of thiazole derivatives within the binding sites of enzymes, confirming that the ligand remains stably bound. nih.govnih.gov Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the molecule. plos.orgnih.gov Such simulations have been instrumental in understanding the key interactions between 2-aminothiazole derivatives and their protein targets. tandfonline.comnih.gov
The table below summarizes typical findings from MD simulation studies on thiazole derivatives, illustrating the kind of data generated to assess the stability of ligand-protein complexes.
| Parameter | Description | Typical Finding for Stable Complex |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions of the ligand and protein from a reference structure over time. | A low and stable RMSD value (e.g., < 3 Å) indicates the complex is stable and has reached equilibrium. nih.gov |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF values in loop regions of the protein indicate flexibility, while low RMSF for the ligand and key active site residues suggest stable binding. plos.org |
| Hydrogen Bonds | Analyzes the number and duration of hydrogen bonds formed between the ligand and the protein. | The consistent presence of key hydrogen bonds throughout the simulation confirms their importance for binding affinity. nih.gov |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests that the protein's overall folding remains intact upon ligand binding. nih.gov |
These computational approaches are vital for rational drug design, allowing researchers to predict how modifications to the structure of this compound might affect its conformational preferences and its dynamic interactions with biological targets. tandfonline.com
Structure-Reactivity Relationships from a Theoretical Perspective
The relationship between the chemical structure of this compound derivatives and their reactivity can be effectively elucidated using theoretical and computational chemistry, primarily through Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies. nih.govresearchgate.net
Density Functional Theory (DFT) Based Reactivity Descriptors
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. From these calculations, various "reactivity descriptors" can be derived that help predict the chemical behavior of a molecule. mdpi.com These descriptors provide insights into the molecule's stability, and the sites most susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net
Key global reactivity descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). mdpi.com The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability and reactivity. mdpi.com
Electronegativity (χ): This describes the ability of a molecule to attract electrons.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A smaller HOMO-LUMO gap generally corresponds to a "softer," more reactive molecule. mdpi.com
Electrophilicity Index (ω): This global index quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.com
Local reactivity descriptors, such as Fukui functions, pinpoint specific atoms within the molecule that are most likely to participate in a reaction. mdpi.com For example, the molecular electrostatic potential (MEP) map visually identifies the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. physchemres.org
The following table summarizes important DFT-based reactivity descriptors and their chemical significance.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud; higher hardness implies lower reactivity. mdpi.com |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the overall electrophilic nature of a molecule. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.de In these studies, various molecular descriptors (physicochemical, electronic, and steric properties) of aminothiazole derivatives are calculated and correlated with their experimentally determined activity, such as enzyme inhibition. nih.gov The resulting QSAR models can then be used to predict the activity of new, unsynthesized derivatives. nih.gov
For example, 2D-QSAR models might use descriptors like molecular weight or polarizability, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to map out regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. nih.gov Such studies on aminothiazole derivatives have successfully identified key structural features that influence their biological function, guiding the design of more potent compounds. tandfonline.comnih.gov
Synthetic Utility of 1 4 Amino 2 Chlorothiazol 5 Yl Ethanone As a Key Building Block in Organic Synthesis
Precursor for Diverse Fused Heterocyclic Ring Systems
The strategic arrangement of functional groups on the 1-(4-Amino-2-chlorothiazol-5-yl)ethanone scaffold makes it an ideal starting material for the synthesis of fused heterocyclic systems. The amino and acetyl groups, in particular, can participate in cyclization reactions to form new rings fused to the thiazole (B1198619) core.
Synthesis of Pyrazoles, Pyrimidines, and Other Nitrogen-Containing Heterocycles
The inherent reactivity of this compound allows for its use in the construction of various nitrogen-containing heterocycles.
Pyrimidines: One of the most significant applications is the synthesis of thiazolo[5,4-d]pyrimidines. These fused systems are of considerable interest in medicinal chemistry. The synthesis typically involves the reaction of a 2-aminothiazole (B372263) derivative with reagents that can form the pyrimidine (B1678525) ring. For instance, reacting 2-aminothiazoles with isothiocyanates can lead to the formation of a thiazolo[5,4-d]pyrimidine (B3050601) core. nih.gov The amino group of the thiazole acts as a nucleophile to initiate the cyclization process, resulting in a bicyclic aromatic system. This approach is valuable for creating libraries of compounds for drug discovery. nih.govrsc.org
Pyrazoles: While direct synthesis of a fused pyrazole (B372694) from this compound is less commonly documented, the functional groups present are suitable for established pyrazole synthesis methods. For example, the acetyl group can be transformed into a 1,3-dicarbonyl equivalent, a classic precursor for pyrazole synthesis via condensation with hydrazine (B178648). organic-chemistry.orgchim.it First, the acetyl group could undergo a Claisen condensation or similar reaction to introduce a second carbonyl group. The resulting diketone can then be cyclized with hydrazine or a substituted hydrazine to yield a pyrazole ring fused or linked to the thiazole core. organic-chemistry.org
Other Nitrogen-Containing Heterocycles: The 2-aminothiazole moiety is a precursor to other fused systems like imidazo[2,1-b]thiazoles. This transformation is typically achieved by reacting the 2-amino group with an α-haloketone. The reaction proceeds through an initial alkylation of the endocyclic nitrogen or the exocyclic amino group, followed by cyclization to form the fused imidazole (B134444) ring. nih.govresearchgate.net
Table 1: Synthesis of Heterocycles from 2-Aminothiazole Precursors
| Starting Material Class | Reagent(s) | Resulting Heterocycle | Key Reaction Type |
| 2-Aminothiazole | Isothiocyanates, Pyrimidine precursors | Thiazolo[5,4-d]pyrimidine | Cyclocondensation |
| 2-Amino-5-acetylthiazole | 1,3-Diketone precursors, Hydrazine | Pyrazole derivatives | Condensation, Cyclization |
| 2-Aminothiazole | α-Haloketones | Imidazo[2,1-b]thiazole | Alkylation, Cyclization |
Applications in Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency in building molecular complexity. mdpi.com The 2-aminothiazole scaffold is a common participant in such reactions. nih.gov
For instance, 2-aminothiazoles can be used in Biginelli-type reactions. In a classic Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) condense to form a dihydropyrimidine. By substituting the urea component with an aminoazole like this compound, it is possible to generate fused pyrimidine systems. nih.gov The amino group of the thiazole acts as the nitrogen nucleophile, while the acetyl group could potentially act as the keto-component, leading to complex thiazolopyrimidine derivatives in a single step. Such strategies are instrumental in rapidly generating diverse molecular libraries for screening purposes. frontiersin.org
Role in the Construction of Complex Organic Architectures
Beyond the synthesis of simple fused rings, this compound serves as a foundational element for building more elaborate organic molecules. The thiazolo[5,4-d]pyrimidine core, derived from 2-aminothiazoles, is a key feature in molecules designed as adenosine (B11128) receptor antagonists and other biologically active agents. nih.govmdpi.com
The synthesis of these complex molecules often involves a multi-step sequence where the initial thiazole building block is progressively elaborated. For example, a thiazolo[5,4-d]pyrimidine core can be synthesized and then further functionalized at various positions through cross-coupling reactions (e.g., Suzuki reactions) or nucleophilic substitutions, adding significant complexity and allowing for the fine-tuning of the molecule's properties. mdpi.com The chloro-substituent at the 2-position of the starting material is particularly useful as a handle for such cross-coupling reactions.
Development of Novel Synthetic Methodologies Leveraging the Compound's Functional Groups
The reactivity of the distinct functional groups on this compound has been exploited to develop specific synthetic methods. A functional group is a specific arrangement of atoms within a molecule that is responsible for the characteristic chemical reactions of that compound. pressbooks.publibretexts.org
Amino Group (-NH₂): This group is a versatile nucleophile and a key participant in cyclization reactions to form fused pyrimidines and imidazoles. nih.govresearchgate.net It can also be acylated to form amides, which can modify the electronic properties and reactivity of the molecule. nih.gov Furthermore, the amino group can direct electrophilic aromatic substitution on the thiazole ring.
Acetyl Group (-COCH₃): The carbonyl carbon of the acetyl group is electrophilic and can react with nucleophiles. More importantly, the adjacent methyl protons are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile, enabling reactions such as aldol (B89426) and Claisen-Schmidt condensations. These reactions are used to form new carbon-carbon bonds, extending the molecular framework, for example, by reacting with aromatic aldehydes to produce thiazolyl-chalcone derivatives.
Chloro Group (-Cl): The chlorine atom at the 2-position of the thiazole ring is a crucial functional handle. It can be substituted by various nucleophiles in SₙAr (nucleophilic aromatic substitution) reactions. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiols, providing a straightforward method for diversifying the molecular structure. mdpi.com It also serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.
Table 2: Reactivity of Functional Groups
| Functional Group | Type of Reactivity | Common Reactions |
| Amino (-NH₂) | Nucleophilic, Basic | Cyclization, Acylation, Diazotization |
| Acetyl (-COCH₃) | Electrophilic (carbonyl C), Nucleophilic (enolate) | Aldol Condensation, Claisen-Schmidt Condensation |
| Chloro (-Cl) | Electrophilic (ring C), Leaving Group | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions |
Application as a Ligand or Pre-ligand in Catalytic Systems
The structure of this compound contains multiple heteroatoms (nitrogen, sulfur, oxygen) that have lone pairs of electrons, making them potential coordination sites for metal ions. The ability of 2-aminothiazole derivatives to act as ligands and form metal complexes is well-documented. uq.edu.auresearchgate.net
Coordination typically occurs through the endocyclic (ring) nitrogen atom and sometimes involves the exocyclic amino group, allowing the molecule to act as a bidentate ligand. uq.edu.au The presence of the acetyl group introduces an additional potential coordination site (the carbonyl oxygen), which could allow the molecule to act as an N,O-bidentate ligand, chelating a metal ion between the amino nitrogen and the acetyl oxygen. While the direct application of this compound itself as a ligand in catalysis is not extensively reported, its structural motifs are present in ligands used for coordination chemistry. The development of catalysts based on this scaffold remains an area with potential for future exploration. uq.edu.au
Spectroscopic Characterization and Structural Elucidation of 1 4 Amino 2 Chlorothiazol 5 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the parent compound, 1-(4-Amino-2-chlorothiazol-5-yl)ethanone, there are two distinct proton environments: the protons of the amino group (-NH₂) and the protons of the acetyl methyl group (-CH₃).
Amino Protons (-NH₂): The protons of the primary amino group typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. For related 2-aminothiazole (B372263) derivatives, this signal is often observed in the range of δ 7.0–7.2 ppm. rsc.org In some cases, this signal can be seen around δ 5.3 ppm. nih.gov
Acetyl Methyl Protons (-COCH₃): The three equivalent protons of the methyl group attached to the carbonyl carbon are expected to appear as a sharp singlet. The electronegativity of the adjacent carbonyl group deshields these protons, shifting their resonance downfield compared to an alkyl C-H bond. This signal is typically found in the region of δ 2.4–2.6 ppm.
For derivatives where other protons are present, their signals would provide further structural information. For instance, in 2-aminothiazole, the protons on the thiazole (B1198619) ring appear at δ 6.53 and δ 6.93 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH₂ | 7.0 - 7.2 | Broad Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. For this compound, five distinct carbon signals are expected.
Thiazole Ring Carbons (C2, C4, C5): The chemical shifts of these carbons are influenced by the attached heteroatoms (N, S) and substituents (-Cl, -NH₂). C2, situated between two heteroatoms and bonded to chlorine, is expected to be significantly downfield. C4, bonded to the amino group, and C5, bonded to the acetyl group, will also have distinct chemical shifts. In related 4-(chlorophenyl)-2-thiazolamine, the thiazole carbons appear at δ 167.7 (C2), δ 146.8 (C4), and δ 106.8 (C5). rsc.org
Carbonyl Carbon (-C=O): The carbon of the carbonyl group is highly deshielded and typically resonates far downfield, often in the range of δ 185–195 ppm.
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected to appear in the upfield region of the spectrum, typically around δ 20–30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ | 20 - 30 |
| C 5-Thiazole | 105 - 115 |
| C 4-Thiazole | 145 - 155 |
| C 2-Thiazole | 165 - 175 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and determining the molecule's connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). For the parent compound, this experiment would be of limited use due to the absence of H-H coupling. However, for derivatives with adjacent protons, COSY is essential for tracing proton spin systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would definitively link the proton signal at ~2.5 ppm to the methyl carbon signal at ~25 ppm. It would also confirm the assignment of any protons on substituted derivatives to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for establishing the connectivity of quaternary carbons and linking different parts of the molecule. For this compound, HMBC would be expected to show correlations from the methyl protons (~2.5 ppm) to both the carbonyl carbon (~190 ppm) and the C5 carbon of the thiazole ring (~110 ppm), confirming the attachment of the acetyl group at the C5 position. Correlations from the amino protons (~7.1 ppm) to C4 would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining stereochemistry and conformation. For example, in derivatives with substituents at the C4 position, NOESY could reveal spatial proximity between the C4 substituent and the C5-acetyl group, providing insight into the preferred conformation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
N-H Stretching: The amino group (-NH₂) typically displays two distinct stretching bands in the region of 3300–3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C=O Stretching: The carbonyl group of the ketone shows a strong, sharp absorption band. For conjugated ketones like this, the band is expected in the range of 1680–1660 cm⁻¹.
C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, which give rise to characteristic stretching vibrations in the fingerprint region, typically between 1620 cm⁻¹ and 1400 cm⁻¹. For thiazole Schiff base ligands, the C=N band of the thiazole ring appears around 1612–1617 cm⁻¹. nih.gov
N-H Bending: The scissoring vibration of the primary amino group usually results in a medium to strong band around 1650–1580 cm⁻¹.
C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring are typically weak and appear in the fingerprint region.
C-Cl Stretching: The carbon-chlorine bond stretching vibration is expected to produce a band in the 800–600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| Amino (-NH₂) | N-H Bend | 1650 - 1580 | Medium-Strong |
| Ketone (-C=O) | C=O Stretch | 1680 - 1660 | Strong |
| Thiazole Ring | C=N / C=C Stretch | 1620 - 1400 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. For this compound (C₅H₅ClN₂OS), the nominal molecular weight is approximately 190.5 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would appear as a characteristic doublet (M⁺ and M+2⁺) with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion upon electron impact is guided by the stability of the resulting fragments. Key expected fragmentation pathways include:
Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group.
Loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z [M-15]⁺.
Loss of an acetyl group (•COCH₃, 43 Da) to form a thiazolyl cation at m/z [M-43]⁺. This is often a very prominent peak.
Ring Fragmentation: Thiazole rings can undergo characteristic fragmentation by cleavage of the C-S and C-N bonds, leading to smaller, stable charged fragments. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions.
Conformation: The thiazole ring is expected to be essentially planar. A key structural feature is the orientation of the 5-acetyl group relative to the ring. It can adopt either an O,S-syn or O,S-anti conformation, referring to the relative positions of the carbonyl oxygen and the ring sulfur atom. The preferred conformation is influenced by the substituent at the C4 position and by crystal packing forces. rsc.org
Table 4: Representative Crystallographic Data for a Related Thiazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.8729 |
| b (Å) | 5.5655 |
| c (Å) | 15.492 |
| β (°) | 101.446 |
| V (ų) | 665.31 |
| Z | 2 |
(Data from a related structure, (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, for illustrative purposes) nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-aminothiazole |
| 4-(chlorophenyl)-2-thiazolamine |
| (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the electronic structure and the influence of various substituents on the thiazole ring. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The primary electronic transitions observed in these heterocyclic systems are typically π→π* and n→π* transitions.
The thiazole ring itself is an aromatic heterocycle containing both sulfur and nitrogen atoms, which possess non-bonding electrons (n-electrons), in addition to the delocalized π-electrons of the aromatic system. wikipedia.org The electronic absorption spectra of thiazole derivatives are characterized by bands corresponding to these transitions. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the ring.
In the case of this compound, the thiazole core is substituted with three key groups: an amino group (-NH2), a chloro group (-Cl), and an acetyl group (-COCH3). Each of these substituents exerts a distinct electronic effect, thereby modifying the energy of the molecular orbitals and influencing the UV-Vis absorption spectrum.
Amino Group (-NH2): The amino group acts as a strong auxochrome due to the lone pair of electrons on the nitrogen atom. This lone pair can be delocalized into the thiazole ring's π-system, an effect known as +M (mesomeric) or +R (resonance). This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, this leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* transition bands. For instance, the parent 2-aminothiazole exhibits absorption maxima that are influenced by this electron-donating group. nih.govnist.gov
Acetyl Group (-COCH3): The acetyl group is an electron-withdrawing group (-M or -R effect) and a chromophore. It can withdraw electron density from the thiazole ring through resonance. This effect lowers the energy of the LUMO. The presence of the carbonyl group also introduces the possibility of n→π* transitions, which are typically of lower intensity compared to π→π* transitions. youtube.com These transitions involve the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.
Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is an electron-withdrawing group due to its inductive effect (-I) because of the high electronegativity of chlorine. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via the mesomeric effect (+M). In many aromatic systems, the inductive effect of halogens tends to dominate.
The combination of these substituents on the thiazole ring in this compound results in a complex interplay of electronic effects. The strong electron-donating amino group and the electron-withdrawing acetyl group in conjugation with the thiazole ring are expected to cause a significant red shift in the absorption spectrum compared to unsubstituted thiazole.
Detailed research findings on various substituted thiazoles support these general principles. For example, studies on 5-N-arylaminothiazoles have shown absorption maxima in the range of 349 to 398 nm. nih.gov The electronic properties of other thiazole derivatives have also been investigated, revealing multiple absorption bands corresponding to different electronic transitions. nih.govrsc.org
Interactive Data Table: UV-Vis Absorption Data for Thiazole Derivatives
| Compound Name | Solvent | λmax (nm) | Reference |
| 2-Aminothiazole | Methanol | 268.1, 231.0 | google.com |
| 4-Phenyl-thiazol-2-(2-bromo)-butyramide Derivative | Methanol | 269.9, 230.0 | google.com |
| 4-Phenyl-5-methyl-thiazole-2-acrylamide Derivative | Methanol | 261.0, 233.2 | google.com |
| 5-N-Arylaminothiazole Derivative 1 | Chloroform | 349 | nih.gov |
| 5-N-Arylaminothiazole Derivative 2 | Chloroform | 398 | nih.gov |
The electronic transitions in this compound are expected to arise from the extended π-conjugated system created by the substituents on the thiazole ring. The primary absorption bands would likely correspond to π→π* transitions, with the possibility of a lower-intensity, longer-wavelength band or shoulder corresponding to an n→π* transition associated with the carbonyl group. The exact position and intensity of these bands would be dependent on the solvent polarity, as solvatochromic effects can influence the energies of the ground and excited states. ekb.eg
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Research Directions Pertaining to 1-(4-Amino-2-chlorothiazol-5-yl)ethanone
This compound has been established in the scientific literature as a pivotal heterocyclic building block. Its academic significance stems from its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The thiazole (B1198619) scaffold is a core component in numerous compounds with therapeutic potential, and this particular derivative offers multiple reaction sites for synthetic elaboration. nih.govresearchgate.netwjrr.org
Key academic contributions have focused on leveraging the compound's functional groups—the amino, chloro, and ethanone (B97240) moieties—to construct more complex molecular architectures. Researchers have successfully utilized it in the synthesis of compounds evaluated for various medicinal applications, including as antimicrobial and anticancer agents. nih.govchemimpex.com The presence of the chlorine atom is particularly advantageous, providing a handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions, thereby enabling the introduction of diverse substituents at the 2-position of the thiazole ring. The amino and acetyl groups similarly allow for a variety of chemical transformations, making it a valuable precursor in drug discovery programs. nih.gov
Current and future research directions are centered on several key themes:
Expansion of Bioactive Libraries: A primary focus is the continued use of this compound to generate libraries of novel compounds for biological screening. rsc.orgresearchgate.net The goal is to discover new therapeutic leads by systematically modifying the core structure.
Development of Novel Kinase Inhibitors: The thiazole nucleus is a well-known pharmacophore in kinase inhibitors. Research is ongoing to synthesize derivatives that can target specific kinases implicated in diseases like cancer.
Green Synthesis Approaches: There is a growing interest in developing more environmentally friendly and efficient synthetic routes to this compound and its derivatives, aligning with the principles of sustainable chemistry. researchgate.net
Identification of Unexplored Reactivity and Novel Synthetic Opportunities
While the fundamental reactivity of this compound is well-utilized, several modern synthetic methodologies remain underexplored, presenting significant opportunities for innovation.
One major area is the application of C–H activation strategies. rsc.orgrsc.org Direct, regioselective functionalization of the thiazole ring's C-H bonds would provide a more atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials. rsc.org Another promising frontier is the use of photoredox catalysis . rsc.orgresearchgate.net This approach could unlock novel reaction pathways under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods, such as radical-based alkylations or arylations.
Furthermore, the development of asymmetric transformations involving the ethanone moiety could lead to the synthesis of chiral molecules with potentially enhanced biological specificity and potency. The strategic application of multicomponent reactions (MCRs) that incorporate this thiazole derivative as a key component could also rapidly generate molecular complexity and diversity, accelerating the drug discovery process. rsc.orgresearchgate.net
The table below summarizes these opportunities:
| Synthetic Opportunity | Description | Potential Impact in Thiazole Chemistry |
| C–H Activation | Direct functionalization of the thiazole C-H bonds. | Increases synthetic efficiency and atom economy; provides access to novel substitution patterns. rsc.org |
| Photoredox Catalysis | Utilizes visible light to initiate radical-based transformations. | Enables novel bond formations under mild conditions; expands the scope of accessible derivatives. rsc.orgresearchgate.net |
| Asymmetric Synthesis | Enantioselective modification, particularly at the ethanone group. | Access to chiral compounds, which can lead to improved therapeutic profiles and reduced off-target effects. |
| Multicomponent Reactions | One-pot reactions combining three or more reactants. | Rapidly builds molecular complexity and generates diverse compound libraries for high-throughput screening. rsc.org |
Outlook for Further Theoretical and Methodological Advancements in Thiazole Chemistry
The field of thiazole chemistry is poised for significant advancement, driven by the integration of computational tools and innovative experimental techniques. nih.gov For compounds like this compound, these advancements will refine their use and expand their potential.
Theoretical and Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), will become increasingly vital for predicting the reactivity and metabolic fate of thiazole derivatives. Such computational studies can provide deep insights into reaction mechanisms, guide the rational design of new synthetic routes, and help in understanding structure-activity relationships (SAR) for bioactive molecules. nih.gov In silico screening and molecular docking can prioritize synthetic targets, making research and development more efficient.
Methodological Advancements:
Flow Chemistry: The adoption of continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. This technology is particularly well-suited for optimizing the production of key intermediates like this compound and for performing hazardous reactions in a more controlled manner.
High-Throughput Experimentation (HTE): HTE platforms will accelerate the discovery of novel reactions and the optimization of conditions for synthesizing thiazole libraries. This will enable a much faster exploration of the chemical space around this versatile scaffold.
Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity (chemo-, regio-, and stereo-selectivity) under mild, environmentally friendly conditions. Developing biocatalytic methods for the functionalization of the thiazole ring could open up new synthetic possibilities that are challenging to achieve through traditional chemistry.
These synergistic advancements in theory and methodology will undoubtedly continue to establish thiazole derivatives as a cornerstone of modern medicinal and materials chemistry. msesupplies.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
